molecular formula C15H12Cl2O3 B11765950 Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate

Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate

Cat. No.: B11765950
M. Wt: 311.2 g/mol
InChI Key: DAILWEDMXATBAQ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2,5-dichlorophenyl group and an ethyl acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate typically involves the reaction of 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde under basic conditions to form the intermediate 5-(2,5-dichlorophenyl)furan-2-carbaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with ethyl acrylate in the presence of a base such as piperidine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvent-free conditions and the use of heterogeneous catalysts can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate
  • Ethyl 3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate
  • Ethyl 3-(5-(2,5-dimethylphenyl)furan-2-yl)acrylate

Uniqueness

Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes .

Biological Activity

Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a furan ring, a dichlorophenyl group, and an acrylate moiety. Its molecular formula is C16_{16}H14_{14}Cl2_{2}O2_{2}, with a molecular weight of approximately 311.2 g/mol. The IUPAC name reflects its structural characteristics, indicating the presence of double bonds and functional groups that contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have shown its effectiveness against various pathogenic microorganisms. For example, the compound demonstrated notable inhibition zones in microbial assays, suggesting its potential as an antimicrobial agent in medical microbiology.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory conditions.

Anticancer Activity

This compound has shown promising anticancer activities in various studies. Mechanistically, it may induce apoptosis in cancer cells through pathways that involve the activation of caspases and the disruption of mitochondrial membrane potential. Such mechanisms highlight its potential as a therapeutic agent in oncology.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 3-(furan-2-yl)propanoateLacks dichlorophenyl groupDifferent biological activities due to simpler structure
3-(5-(4-chlorophenyl)furan-2-yl)acrylic acidSimilar structure but different substitution patternVariations in reactivity and applications
Methyl 3-(5-phenylfuran-2-yl)acrylateContains phenyl instead of dichlorophenylDistinct chemical properties due to lack of chlorine substituents

The presence of the dichlorophenylic group enhances the compound's biological properties compared to its analogs.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the furan ring and subsequent attachment of the dichlorophenyl group through various coupling reactions. In industrial settings, continuous flow reactors may be utilized to enhance production efficiency and control over reaction parameters.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Evaluation : A study demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values indicating strong efficacy.
  • Anti-inflammatory Studies : In vivo models showed that treatment with this compound resulted in reduced paw edema comparable to standard anti-inflammatory drugs like diclofenac sodium.
  • Anticancer Research : Experimental data indicated that this compound could inhibit cell proliferation in various cancer cell lines (e.g., HeLa and A549), with IC50 values suggesting effective cytotoxicity at low concentrations.

Properties

Molecular Formula

C15H12Cl2O3

Molecular Weight

311.2 g/mol

IUPAC Name

ethyl (E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C15H12Cl2O3/c1-2-19-15(18)8-5-11-4-7-14(20-11)12-9-10(16)3-6-13(12)17/h3-9H,2H2,1H3/b8-5+

InChI Key

DAILWEDMXATBAQ-VMPITWQZSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CCOC(=O)C=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.